2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
Overview
Description
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzenesulfonyl group attached to an indole ring, which is further connected to a pyridin-2-ylmethyl group through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine . The final step involves the coupling of the indole derivative with pyridin-2-ylmethylamine through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors with high affinity, influencing various biological processes . The benzenesulfonyl group can enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity . The pyridin-2-ylmethyl group may further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((2-chlorophenyl)sulfonyl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the pyridin-2-ylmethyl group may improve its binding affinity and specificity compared to other indole derivatives .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-22(24-14-17-8-6-7-13-23-17)16-25-15-21(19-11-4-5-12-20(19)25)29(27,28)18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBPDDRDCYOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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